molecular formula C21H18ClN5OS B2984223 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 886932-58-7

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B2984223
CAS RN: 886932-58-7
M. Wt: 423.92
InChI Key: QUMCASCAYNJXKL-UHFFFAOYSA-N
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Description

This compound is also known as Pyrrothiogatain . It is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .


Synthesis Analysis

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and new heterocycles underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .


Chemical Reactions Analysis

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Scientific Research Applications

Structural Elucidation and Antimicrobial Screening

Derivatives of 1,2,4-triazole, which include compounds structurally related to 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide, have been synthesized and characterized for their potential pharmaceutical applications. These compounds are noted for their wide range of pharmaceutical activities, including antimicrobial, antifungal, and antituberculosis effects. Their synthesis often involves the condensation of triazole-thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate, highlighting their potential in developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antiviral and Virucidal Activity

Research into 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, a class of compounds related to the query compound, indicates potential antiviral and virucidal activities. These derivatives have been synthesized and their structures confirmed through various analytical methods. Preliminary studies suggest that some derivatives can significantly reduce viral replication in tested viruses, indicating a promising area for further research into their applications in antiviral therapies (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Inhibition of Enzymes Related to Cancer

Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, sharing a thematic chemical scaffold with the compound , have been developed as inhibitors of thymidylate synthase (TS), showcasing potential as antitumor agents. These compounds, featuring different phenyl substituents, demonstrate significant inhibition of TS, offering insights into the design of new anticancer drugs (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Crystal Structure and Molecular Interactions

Understanding the crystal structure and molecular interactions of compounds is crucial for drug design and materials science. Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, similar to the query compound, reveal detailed insights into their conformation, hydrogen bonding, and crystal packing. These findings are fundamental for predicting compound stability, reactivity, and potential binding targets, underscoring the importance of structural analysis in the development of new materials and pharmaceuticals (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-15-8-2-5-11-18(15)23-19(28)14-29-21-25-24-20(16-9-3-4-10-17(16)22)27(21)26-12-6-7-13-26/h2-13H,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMCASCAYNJXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

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